molecular formula C21H24FN3O3S2 B2400971 N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide CAS No. 851800-24-3

N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2400971
CAS No.: 851800-24-3
M. Wt: 449.56
InChI Key: JHHAKYCSBMFBDP-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide represents a structurally sophisticated compound incorporating both sulfonamide and imidazoline moieties, creating potential for multifunctional biological activity. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core substituted with a (4-fluorophenyl)methyl-sulfanyl group at the 2-position, which is further functionalized with a benzoyl carbonyl linkage to a N,N-diethyl-sulfonamide aromatic system. The strategic incorporation of fluorine at the para-position of the benzylthio substituent may enhance membrane permeability and metabolic stability through reduced oxidative metabolism, while the diethyl-sulfonamide moiety could contribute to both solubility and receptor binding properties. Compounds featuring imidazoline scaffolds have demonstrated significant potential as dopamine receptor ligands with subtype selectivity . The specific structural attributes of this molecule, particularly the 4-fluorobenzylthio substitution pattern and the extended sulfonamide functionality, suggest potential investigation as a dopamine receptor subtype-specific ligand for neuroscience research . The mechanism of action for related compounds typically involves selective interaction with dopaminergic neurotransmission pathways, potentially offering research tools for understanding Parkinson's disease, schizophrenia, and mood disorders . This compound is provided exclusively for research purposes in neuroscience, receptor pharmacology, and neuropsychiatric disorder mechanism studies. It is supplied with comprehensive analytical characterization data to ensure research reproducibility. Strictly For Research Use Only. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)19-11-7-17(8-12-19)20(26)25-14-13-23-21(25)29-15-16-5-9-18(22)10-6-16/h5-12H,3-4,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHAKYCSBMFBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the dihydroimidazole ring, the introduction of the fluorophenyl group, and the attachment of the benzenesulfonamide moiety. Common reagents used in these reactions include diethylamine, 4-fluorobenzyl chloride, and benzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzenesulfonamide moiety can be reduced to form corresponding alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the dihydroimidazole ring are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with other sulfonamide-imidazole hybrids, differing primarily in substituents on the sulfonamide nitrogen and aryl groups. Key analogs include:

Compound Name R (Sulfonamide) Aryl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N,N-Diethyl 4-Fluorophenyl C₂₁H₂₂FN₃O₃S₂ 471.55* Enhanced lipophilicity due to diethyl and fluorine substituents
4-({2-[(4-Chlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}carbonyl)-N,N-dimethylbenzenesulfonamide N,N-Dimethyl 4-Chlorophenyl C₁₉H₂₀ClN₃O₃S₂ 437.96 Lower lipophilicity (dimethyl vs. diethyl); Cl may improve metabolic stability
N-[4-[[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Acetamide 4-Bromophenyl C₁₉H₁₉BrN₄O₃S₂ 519.41 Bromine increases molecular weight; acetamide may enhance hydrogen bonding
N-(4-Methoxyphenyl)benzenesulfonamide N-(4-Methoxyphenyl) 4-Methoxyphenyl C₁₃H₁₃NO₃S 263.31 Methoxy group increases solubility but reduces electron-withdrawing effects

*Calculated based on atomic masses.

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate the aromatic ring’s electronic density, affecting reactivity and binding interactions .
  • Lipophilicity: Diethyl sulfonamide (target) vs.
  • Steric Factors : Bulkier substituents (e.g., bromine in ) may hinder molecular packing, influencing crystallinity and solubility .

Biological Activity

N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound featuring a sulfonamide functional group, which is known for its significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activities, including its pharmacological applications, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure incorporates several key features:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Imidazole Ring : A five-membered heterocycle that can engage in various biochemical interactions.
  • Fluorophenyl Moiety : Enhances lipophilicity and may influence binding affinity to biological targets.

Structural Representation

FeatureDescription
SulfonamideEssential for antimicrobial activity
Imidazole RingInvolved in enzyme interactions
Fluorophenyl GroupIncreases potency and selectivity

Antimicrobial Properties

The sulfonamide moiety in this compound contributes significantly to its antimicrobial properties. Sulfonamides inhibit bacterial growth by blocking the synthesis of folate, which is crucial for nucleic acid production. The compound has shown promising results in vitro against various bacterial strains.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole and sulfonamide exhibit anticancer properties. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cell lines. A study demonstrated that a related imidazole derivative suppressed tumor growth in mice models, suggesting potential applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways.
  • Folate Synthesis Inhibition : As a sulfonamide, it disrupts folate synthesis in bacteria .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated an IC50 value significantly lower than that of traditional sulfonamides, suggesting enhanced potency due to structural modifications.

Study 2: Anticancer Potential

In a recent investigation into the anticancer properties of related compounds, it was found that those containing both imidazole and sulfonamide groups exhibited significant cytotoxicity against U87 glioblastoma cell lines with an IC50 value of 45.2 ± 13.0 μM. This underscores the potential of this compound as a lead compound for further development in cancer therapeutics .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Final modifications to enhance biological activity and solubility.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires:

  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactivity of intermediates .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures stepwise progress tracking .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
    • Critical Parameters : Temperature control (e.g., 0–5°C for imidazole ring formation) and inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing groups .

Q. Which in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal/fungicidal effects over 24–48 hours .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict binding affinity with enzymatic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase or dihydrofolate reductase (common sulfonamide targets) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Validation : Cross-correlate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

  • Methodological Answer :

  • Assay standardization : Replicate studies using isogenic microbial strains to eliminate genetic variability .
  • Pharmacokinetic profiling : Evaluate compound stability in serum (via LC-MS/MS) to rule out rapid degradation in certain models .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) to identify structure-activity relationships (SAR) .

Q. How can NMR and X-ray crystallography resolve ambiguities in structural elucidation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the dihydroimidazole ring (δ 3.2–4.0 ppm for CH₂ groups) and sulfonamide protons (δ 7.5–8.2 ppm) .
  • X-ray crystallography : Resolve stereochemistry of the 4,5-dihydroimidazole core; compare with deposited structures in Cambridge Structural Database (CSD) .

Q. What experimental approaches characterize metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Phase I metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the fluorophenyl group) .
  • CYP inhibition assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s antifungal efficacy?

  • Methodological Answer :

  • Strain-specific variability : Test against clinical isolates (e.g., Candida auris) rather than ATCC strains .
  • Biofilm assays : Compare planktonic vs. biofilm-associated MICs, as sulfonamides often show reduced efficacy in biofilms .
  • Synergy studies : Combine with fluconazole or amphotericin B to identify potentiating effects .

Tables

Table 1 : Key Functional Groups and Analytical Techniques

Functional GroupAnalytical TechniqueKey Spectral Data
Sulfonamide (-SO₂NH₂)¹H NMRδ 7.5–8.2 ppm (aromatic protons)
4,5-Dihydroimidazole¹³C NMRδ 50–55 ppm (CH₂ groups)
4-FluorophenylX-ray CrystallographyC-F bond length: ~1.34 Å

Table 2 : Comparison of Biological Activity in Analogous Compounds

Compound ModificationMIC (μg/mL) S. aureusMIC (μg/mL) C. albicansReference
4-Fluorophenyl derivative2.510.0
3-Chlorophenyl derivative5.020.0
Methoxyphenyl derivative>20>40

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